Product packaging for Calcium Undecylenate(Cat. No.:CAS No. 1322-14-1)

Calcium Undecylenate

Cat. No.: B074541
CAS No.: 1322-14-1
M. Wt: 406.6 g/mol
InChI Key: CLOKKBBIKHZGNX-UHFFFAOYSA-L
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Description

Background and Historical Context of Fatty Acid Antifungals

For centuries, organic fatty acids have been utilized for their antimicrobial properties, initially in the production of soaps. altmedrev.com Their application expanded in the last half-century to include use as yeast and mold inhibitors in food and as topical and systemic antifungal agents. altmedrev.com Undecylenic acid, an eleven-carbon monounsaturated fatty acid, was identified as a potent antifungal agent. altmedrev.com It is naturally present in human sweat and is commercially produced by the vacuum distillation of castor bean oil. altmedrev.com The antifungal efficacy of fatty acids is related to the length of their carbon chain, with fungicidal activity increasing up to eleven carbons, after which solubility becomes a limiting factor. altmedrev.com The salts of these fatty acids, such as calcium undecylenate, were developed as alternatives to the free acids, which can have an undesirable taste and odor and may irritate mucous membranes. altmedrev.com

Significance of this compound in Antimicrobial Research

This compound, the calcium salt of undecylenic acid, has garnered attention in antimicrobial research due to its effective and broad-spectrum antifungal properties. akshaychemicals.inaromaalyssum.com It is considered a well-tolerated antifungal agent. aromaalyssum.com Research has indicated that undecylenate salts can possess up to four times the fungicidal effect of undecylenic acid itself. altmedrev.com This enhanced activity makes this compound a significant compound in the study of antifungal therapies. altmedrev.comakshaychemicals.in Its primary application has been in topical treatments for fungal skin infections. caringsunshine.comcymitquimica.com

Overview of Current Research Landscape and Key Challenges

Current research on undecylenic acid and its salts, including this compound, focuses on elucidating their precise mechanisms of action against various fungi, particularly Candida albicans. nih.govmdpi.comthecandidadiet.com Studies have investigated its role in inhibiting biofilm formation and the morphological transition of yeast to its more virulent hyphal form. nih.govmdpi.comdrugbank.com A key challenge in the research and application of fatty acid salts like this compound is their pH-dependent activity. The antifungal efficacy of this compound is most pronounced at a pH of 6.0 or lower; above this pH, its activity diminishes compared to the free acid. altmedrev.comasm.org This is attributed to the need for a lower pH to release the active undecylenate from its salt form. asm.org Another challenge is the limited number of large-scale clinical trials specifically investigating the systemic effects of oral this compound. caringsunshine.com

Research Objectives and Scope of Academic Inquiry

The primary research objective concerning this compound is to fully understand its antifungal mechanisms. Academic inquiry is directed at its effects on fungal cell structures, such as the cell membrane and cell wall, and its interference with critical cellular processes like enzyme activity and morphogenesis. mdpi.comdrugbank.comwikipedia.orgpatsnap.com Further research is needed to explore its full potential and to address the limitations imposed by factors such as pH sensitivity. The scope of inquiry includes comparative studies against other antifungal agents to establish its relative efficacy and potential synergistic effects. nih.govaafp.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H38CaO4 B074541 Calcium Undecylenate CAS No. 1322-14-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

calcium;undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOKKBBIKHZGNX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38CaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322-14-1
Record name Calcium undecylenate [USAN:USP]
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Record name Calcium undecylenate
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Record name 10-Undecenoic acid, calcium salt (2:1)
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Record name Calcium diundec-10-enoate
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Record name CALCIUM UNDECYLENATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical and Physical Properties

Calcium undecylenate is the calcium salt of undecylenic acid. acmechem.com It is produced through the vacuum distillation of castor oil. akshaychemicals.inacmechem.com

PropertyValueSource
Chemical Formula C22H38CaO4 acmechem.comgelest.com
Molecular Weight 406.61 g/mol aromaalyssum.comacmechem.com
Appearance White, fine powder akshaychemicals.inaromaalyssum.comacmechem.com
Solubility Practically insoluble in water, ether, alcohol, chloroform, and acetone. Slightly soluble in hot alcohol. akshaychemicals.inaromaalyssum.comacmechem.com
Melting Point 116-121ºC aromaalyssum.com
CAS Number 1322-14-1 akshaychemicals.inacmechem.com

Mechanistic Studies of Antifungal Action of Undecylenates

Cellular and Molecular Targets in Fungal Pathogens

The antifungal action of undecylenates is not attributed to a single mechanism but rather a combination of effects on the fungal cell's structure and function. These compounds interfere with critical processes necessary for fungal survival, proliferation, and pathogenicity.

A primary mechanism of action for undecylenates is the inhibition of the morphological transition of fungal pathogens, particularly Candida albicans, from its yeast form to its more virulent hyphal form. researchgate.netdrugbank.comnih.govncats.ioyoutube.comnih.gov This transition is a critical virulence factor, associated with active infections and the ability of the fungus to invade tissues. nih.govaltmedrev.com

Studies have shown that undecylenic acid effectively abolishes the transition to the filamentous hyphal phase at concentrations above 4 mM. researchgate.netdrugbank.comnih.gov This inhibition of morphogenesis is considered a key aspect of its antifungal effect. altmedrev.comwikipedia.org Calcium undecylenate, as the salt of undecylenic acid, also contributes to this inhibitory action, preventing the conversion of unicellular yeast to the invasive hyphal form. nih.govncats.iomubychem.com The proposed mechanism for this inhibition involves interference with fatty acid biosynthesis, which is crucial for the formation of the germ tube, the precursor to hyphae. altmedrev.comwikipedia.org By disrupting this process, undecylenates prevent the fungus from adopting its more pathogenic state. candidaplan.com

Fungal biofilms are structured communities of cells adhered to a surface and are notoriously resistant to antifungal treatments. Undecylenates have demonstrated a significant ability to disrupt and inhibit the formation of these biofilms. researchgate.netthecandidadiet.combyronherbalist.com.aunih.gov This action is closely linked to the inhibition of the yeast-to-hyphal transition, which is an essential early step in biofilm development. researchgate.netsemanticscholar.org

Research indicates that undecylenic acid effectively inhibits C. albicans biofilm formation at concentrations above 3 mM. researchgate.netdrugbank.comnih.gov This disruption is characterized by a poorly organized biofilm structure. researchgate.netnih.gov The mechanism involves not only preventing hyphal formation but also interfering with cell adhesion and the production of the extracellular polymeric substance that forms the biofilm matrix. mdpi.comnih.govfrontiersin.org Furthermore, studies using scanning electron microscopy have revealed that undecylenic acid treatment leads to a crumpled and atrophic appearance of the fungal cell surface, which may directly contribute to the disintegration of the biofilm. researchgate.netthecandidadiet.com

The fungal cell membrane is a crucial barrier that maintains cellular integrity and homeostasis. Undecylenates exert part of their antifungal effect by disrupting this vital structure. youtube.com It is proposed that these fatty acids interfere with the fungal cell membrane through nonspecific interactions. drugbank.com This interference can lead to a deformed cell surface, as observed under microscopy, suggesting a failure to maintain membrane homeostasis. researchgate.net

The structural similarity of undecylenic acid to the fatty acids in the fungal cell membrane may allow it to disturb membrane fluidity. researchgate.net Some theories suggest that undecylenic acid may inhibit enzymes involved in the synthesis of fatty acids necessary for the cell membrane, such as enoyl-coenzyme A reductase. patsnap.com This disruption of membrane integrity can lead to increased permeability, leakage of cellular contents, and ultimately, cell death. youtube.com The fungicidal action is thought to be dependent on the chain length of the fatty acid, with the 11-carbon chain of undecylenic acid being particularly effective. altmedrev.comwikipedia.org

Beyond direct effects on the cell structure, undecylenates also modulate intracellular processes and the expression of key virulence factors. researchgate.netresearchgate.net Treatment with undecylenic acid has been shown to decrease the transcription of genes related to virulence. researchgate.netnih.gov

Impact on Fungal Cell Membrane Integrity and Permeability

Role of pH in Modulating Antifungal Efficacy of Undecylenates

The efficacy of undecylenates as antifungal agents is significantly influenced by pH. altmedrev.comasm.org Generally, their antifungal activity is greatest at a lower (more acidic) pH, where the ionization of the fatty acid is repressed. patsnap.comasm.orgjodrugs.com The antifungal activity is largely attributed to the undissociated molecule. asm.org

For undecylenic acid and its calcium salt, optimal activity against dermatophytes is observed at a low pH. asm.org For instance, the minimal inhibitory concentration (MIC) of this compound against Candida albicans is reported to be 200 ppm at a pH of 6.0. altmedrev.com However, as the pH increases and becomes more alkaline, the activity of the calcium salt decreases more significantly than that of the free acid. altmedrev.com This is because a lower pH is required to release the bound undecylenate from its salt form to exert its maximum antifungal effect. asm.org This pH dependency is a critical factor, as alkaline conditions in certain body environments, which can be promoted by C. albicans itself, may reduce the effectiveness of undecylenate salts. altmedrev.com

Comparative Analysis of Undecylenic Acid and its Calcium Salt Mechanisms

While both undecylenic acid and this compound function by inhibiting fungal growth, there are key differences in their efficacy and behavior, primarily related to pH. altmedrev.comcandidaplan.com this compound is the calcium salt of undecylenic acid and is often used in topical antifungal preparations. mubychem.comjodrugs.com

Undecylenate salts have been suggested to possess a greater fungicidal effect than undecylenic acid under optimal conditions. altmedrev.com However, their antifungal activity is more sensitive to changes in pH. altmedrev.com At a pH above 6.0, this compound is less active than the free acid. altmedrev.com This is attributed to the suppression of the salt's ionization at higher pH levels, which hinders the release of the active undecylenate. altmedrev.comasm.org Therefore, for the calcium salt to be effective, it must be in an acidic environment. altmedrev.comcandidaplan.com

In contrast, the free acid form, undecylenic acid, maintains its activity over a broader pH range, although it is also most effective at an acidic pH. asm.org The mechanism for both is fundamentally the same: disrupting the yeast-to-hyphal transition, inhibiting biofilm formation, and compromising cell membrane integrity. nih.govncats.io The primary distinction lies in the pH-dependent release of the active undecylenic acid moiety from its calcium salt. candidaplan.comasm.org

Interactive Data Table: Effect of Undecylenic Acid Concentration on C. albicans

ConcentrationEffect on Yeast-to-Hyphal TransitionEffect on Biofilm FormationObservation on Cell Surface
1 mMReduces hypha-to-yeast ratio mdpi.com---Deformed cell surface researchgate.netmdpi.com
> 3 mM---Effective inhibition researchgate.netdrugbank.com---
> 4 mMAbolished researchgate.netdrugbank.comnih.govPoorly organized biofilm researchgate.netnih.govCrumpled, atrophic appearance researchgate.net

Interactive Data Table: pH Influence on Antifungal Activity

CompoundpHEfficacyReason
Undecylenic AcidLow (Acidic)Highest Activity patsnap.comasm.orgGreater concentration of undissociated molecules asm.org
This compoundpH 6.0High Activity (MIC 200 ppm vs. C. albicans) altmedrev.comRelease of bound undecylenate asm.org
This compound> pH 6.0Less active than free acid altmedrev.comSuppression of ionization of the salt altmedrev.com

Evaluation of this compound's Antifungal Efficacy in Complex Biological Systems

The antifungal activity of this compound is primarily attributed to its active component, undecylenic acid, an 11-carbon monounsaturated fatty acid. nih.govqeios.com Preclinical investigations in complex biological systems have largely focused on the impact of undecylenic acid on fungal biofilms, which are structured communities of microbial cells enclosed in a self-produced extracellular matrix. These biofilms represent a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. The yeast Candida albicans is a major fungal pathogen known for its ability to form robust biofilms. fishersci.canih.govncats.io

Studies have demonstrated that undecylenic acid effectively inhibits the formation of C. albicans biofilms. nih.govuni.lu Its efficacy is notable at concentrations above 3 mM. fishersci.canih.gov A primary mechanism of this inhibition is the disruption of the morphological transition of Candida from its yeast-like form to its invasive, filamentous hyphal form. qeios.com This transition is a critical virulence factor for tissue invasion and the structural integrity of the biofilm. Research indicates that undecylenic acid abolishes this yeast-to-hyphae transition at concentrations above 4 mM. fishersci.canih.govncats.io

Microscopic examination has revealed the profound effects of undecylenic acid on the morphology of C. albicans within biofilms. Under scanning electron microscopy, even low concentrations of the compound cause the cell surface to appear crumpled and atrophic. fishersci.canih.gov This suggests a direct impact on the fungal cell membrane's integrity.

Furthermore, undecylenic acid has been shown to down-regulate the expression of genes associated with virulence and biofilm formation. fishersci.ca This includes a significant reduction in the transcription of genes encoding hydrolytic enzymes, such as secreted aspartic proteases (SAPs), lipases, and phospholipases, which are crucial for host tissue degradation and nutrient acquisition. fishersci.canih.gov Additionally, the transcription of hypha-specific genes, like Hyphal Wall Protein 1 (HWP1), is markedly decreased in the presence of undecylenic acid. fishersci.canih.govncats.io The collective down-regulation of these genes results in a poorly organized and structurally compromised biofilm. nih.gov

The antifungal action of both undecylenic acid and its calcium salt is influenced by pH. Their activity is more pronounced in an acidic environment (pH 4.5 to 6.0). altmedrev.com For instance, the minimal inhibitory concentration (MIC) of this compound against Candida albicans has been recorded as 200 ppm at a pH of 6.0. altmedrev.com However, at a pH above 6.0, the activity of the calcium salt tends to be less than that of the free acid. altmedrev.com

While detailed in vivo studies specifically on this compound are limited in publicly available literature, research on undecylenates has included animal models. For example, the antifungal activity of various undecylenates has been evaluated in guinea pigs, though specific outcomes for the calcium salt are not detailed. nih.gov

The following tables summarize the observed effects of undecylenic acid on Candida albicans biofilms based on preclinical findings.

Table 1: Effect of Undecylenic Acid on Candida albicans Biofilm and Morphology

ParameterObservationEffective ConcentrationReference
Biofilm FormationInhibition of biofilm development> 3 mM fishersci.canih.gov
Morphological TransitionAbolition of yeast-to-hyphae transition> 4 mM fishersci.canih.govncats.io
Cell MorphologyCrumpled and atrophic cell surface appearanceLow concentrations fishersci.canih.gov

Table 2: Effect of Undecylenic Acid on the Expression of Candida albicans Virulence-Associated Genes in Biofilms

Gene CategorySpecific Genes/EnzymesEffectReference
Hydrolytic EnzymesSecreted Aspartic Proteases (SAPs)Decreased transcription fishersci.canih.gov
LipasesDecreased transcription fishersci.canih.gov
PhospholipasesDecreased transcription fishersci.canih.gov
Adhesion/Hyphal FormationHyphal Wall Protein 1 (HWP1)Significantly reduced transcription fishersci.canih.govncats.io

Comparative Efficacy

In Vitro Studies Against Candida Species

In laboratory settings, undecylenic acid has demonstrated effectiveness against Candida albicans. drugbank.com Studies have shown that it can inhibit biofilm formation and disrupt hyphal growth at specific concentrations. drugbank.com The minimal inhibitory concentration of calcium undecylenate against Candida albicans has been reported as 200 ppm at a pH of 6.0. altmedrev.com

Anti-biofilm Efficacy Evaluations

Comparative Analysis with Other Antifungal Agents

Systematic reviews of clinical trials have compared the efficacy of undecenoic acid with other topical antifungal agents. nih.govaafp.org

Antifungal AgentRelative Risk of Failure to Cure (vs. Placebo)95% Confidence IntervalSource
Undecenoic Acid 0.280.11 to 0.74 nih.gov
Allylamines 0.300.24 to 0.38 nih.gov
Azoles 0.540.42 to 0.68 nih.gov
Tolnaftate 0.460.17 to 1.22 nih.gov

These reviews concluded that allylamines, azoles, and undecenoic acid are all effective when compared to a placebo. nih.govaafp.org While some data suggests allylamines may be slightly more effective than azoles, it has been proposed that a cost-effective approach would be to initially use an azole or undecenoic acid. nih.govaafp.org

Studies have also indicated that undecylenic acid is significantly more potent than caprylic acid, another fatty acid with antifungal properties. altmedrev.comakshaychemicals.incandidaplan.com It has been reported to be approximately six times more effective than caprylic acid. altmedrev.comcandidaplan.com

Influence of pH on Antifungal Activity

The antifungal activity of this compound is highly dependent on pH. altmedrev.comasm.org Its effectiveness is significantly greater in an acidic environment. altmedrev.com At a pH above 6.0, the activity of the calcium salt is less than that of the free undecylenic acid. altmedrev.com This is because a lower pH is necessary to release the bound undecylenate, which is the active antifungal component. asm.org

Industrial Production Routes and Optimization Strategies

The primary industrial route to undecylenic acid, the precursor to this compound, is through the pyrolysis of castor oil. mdpi.comcosmacon.de This process involves the thermal cracking of ricinoleic acid, the main component of castor oil, at high temperatures (350-460°C), which yields undecylenic acid and heptanal. cosmacon.de Another method involves the vacuum distillation of castor bean oil. aromaalyssum.comacmechem.comacmesynthetic.com

The synthesis of this compound itself is a straightforward acid-base reaction. A common laboratory and potential industrial method involves treating a solution of sodium undecylenate with an excess of calcium chloride solution. The resulting this compound, being practically insoluble in water, precipitates out of the solution and can be collected by filtration, washed thoroughly with water, and dried. aromaalyssum.comtandfonline.com Another approach is the reaction of undecylenic acid with calcium hydroxide (B78521).

Optimization of the production of undecylenate salts often focuses on the purity of the final product. For instance, in the synthesis of zinc undecylenate, a related salt, challenges include the removal of unreacted starting materials. One patented method for producing zinc undecylenate aims to overcome the difficulties of solid-liquid phase reactions by first preparing a zinc acetate (B1210297) solution, which then reacts with an ethanolic solution of undecylenic acid. This liquid-liquid phase reaction is reported to be more complete and yield a more uniform product. patsnap.com Such strategies could be adapted for the production of this compound to improve reaction efficiency and product quality.

Chemo-Enzymatic Synthesis of Undecylenate Precursors

The synthesis of undecylenic acid and its precursors is increasingly benefiting from biocatalytic and chemo-enzymatic approaches, which offer advantages in terms of selectivity and sustainability. Current time information in Bangalore, IN.nih.gov Enzymes, particularly lipases and P450 monooxygenases, are being explored for their ability to perform specific chemical transformations on fatty acids. nih.govnih.gov

For example, research has demonstrated the regio- and stereoselective hydroxylation of 10-undecenoic acid using a light-driven P450 BM3 biocatalyst. nih.govnih.gov This process yields (R)-9-hydroxy-10-undecenoic acid, a valuable synthon for other chemical syntheses. nih.govnih.gov While not a direct precursor in the traditional sense, this highlights the potential of biocatalysis to create functionalized undecylenic acid derivatives.

Furthermore, chemo-enzymatic methods are being developed for the synthesis of various fatty acid derivatives, which could be applied to undecylenic acid. For instance, a practical chemo-enzymatic method for producing 11-hydroxyundecanoic acid and 1,11-undecanedioic acid from ricinoleic acid has been investigated, utilizing recombinant Escherichia coli cells expressing specific enzymes. rsc.org The incorporation of enzymatic steps can lead to more environmentally friendly and efficient synthetic routes. mdpi.com

Development of this compound Salts from Undecylenic Acid

The formation of this compound from undecylenic acid is a salt formation reaction. Typically, this involves reacting undecylenic acid with a suitable calcium source, such as calcium hydroxide or a calcium salt like calcium chloride.

A common laboratory preparation involves dissolving undecylenic acid in a suitable solvent and then adding a stoichiometric amount of a calcium base. The insolubility of this compound in many common solvents drives the reaction to completion, allowing for its isolation as a precipitate. aromaalyssum.com For example, one method describes preparing this compound by treating a solution of sodium undecylenate with an excess of calcium chloride solution. tandfonline.com The resulting precipitate is then filtered, washed, and dried. tandfonline.com

The properties of the resulting salt, such as solubility, are significantly different from the parent acid. This compound is described as practically insoluble in water, ether, alcohol, chloroform, and acetone, but slightly soluble in hot alcohol. aromaalyssum.comacmechem.comacmesynthetic.com This insolubility is a key factor in its preparation and purification.

Synthetic Approaches for Novel Undecylenate Derivatives

Undecylenic acid serves as a versatile platform chemical for the synthesis of a wide range of novel derivatives with potential applications in various fields, including materials science and pharmaceuticals. researchgate.nettaylorandfrancis.com The terminal double bond and the carboxylic acid group are the primary sites for chemical modification.

Esterification: Undecylenic acid can be esterified with various alcohols to produce undecylenate esters. For instance, the synthesis of aliphatic esters of 10-undecylenic acid with butanol and isoamyl alcohol has been investigated using both conventional and ultrasound-assisted methods. researchgate.net Another example is the lipase-catalyzed esterification of undecylenic acid with polyglycerol polyricinoleate (PGPR). mdpi.com The synthesis of sucrose (B13894) 10-undecylenate and inulin (B196767) 10-undecylenate has also been reported. biointerfaceresearch.com

Amidation: The carboxylic acid group can be converted to an amide through reaction with amines. Efficient methods for the synthesis of amides from esters and amines under neutral conditions have been developed, which could be applied to undecylenate esters. nih.gov Metal-free approaches for the synthesis of amides from carboxylic acids have also been reported. beilstein-journals.org

Derivatization for Analytical Purposes: For analytical purposes, such as high-performance liquid chromatography (HPLC), undecylenic acid and its salts are often derivatized to enhance their detection. A common method involves derivatization with 4'-nitrophenacyl bromide in the presence of triethylamine. tandfonline.com Another approach uses a fluorescent reagent, N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC), for pre-column derivatization. researchgate.net

Polymerization and Grafting: The terminal double bond of undecylenic acid allows for its use in polymerization reactions. For example, undecylenic acid has been grafted onto hyaluronan to create new amphiphilic derivatives. mdpi.com These derivatives can self-assemble into nanostructures and can be crosslinked to form hydrogels. mdpi.com

The following table provides a summary of the physical and chemical properties of this compound:

PropertyValue
Synonyms Undecylenic Acid Calcium Salt, Calcium Salt of Undecylenic Acid, calcium;undec-10-enoate
CAS Number 1322-14-1
Molecular Formula C22H38CaO4
Molecular Weight 406.61 g/mol
Appearance White fine powder
Solubility Practically insoluble in water, ether, alcohol, chloroform, and acetone; slightly soluble in hot alcohol
Melting Point 116-121°C
Free Undecylenic Acid 0.10% max
Assay (on dry basis) 98% to 102%
Loss on Drying at 105°C 5.7% max
Particle Size 99% min. passing through 100 mesh

Table 1: Physical and Chemical Properties of this compound. aromaalyssum.comacmechem.comacmesynthetic.com

Toxicological Assessment and Safety Profiling of Calcium Undecylenate

In Vitro Toxicological Screens and Predictive Assays

In vitro toxicology studies are crucial for predicting potential toxicity early in product development, utilizing models ranging from cell cultures to complex microphysiological systems. biomere.com While specific in vitro data for calcium undecylenate is sparse, the Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of a group of fatty acids and their salts, including this compound. cir-safety.org This review noted negative results for the group in in vitro genotoxicity assays. cir-safety.org

Research into composite materials containing undecylenic acid for medical applications has also touched upon its effects on human cells, indicating an interest in its in vitro cytotoxic potential. nih.gov Studies on other chemicals have used in vitro models to assess endpoints like cell membrane damage, changes in intracellular calcium, and glutathione (B108866) redox status after sub-chronic exposure. nih.gov Although not specific to this compound, these assays represent the types of predictive screens used to evaluate chemical safety. Data gaps exist, particularly concerning endocrine activity, which is not typically evaluated in standard guideline toxicology studies. edf.org

In Vivo Toxicological Evaluation

Table 1: Acute Toxicity of Undecylenic Acid

Route of ExposureSpeciesLD50 ValueReference
OralRat2500 mg/kg drugbank.com
OralMouse8150 mg/kg drugbank.com
DermalRat>2000 mg/kg drugbank.com
DermalGuinea Pig>50 mg/kg drugbank.com

For sub-chronic toxicity, a 6-month oral study in rats using undecylenic acid found no evidence of toxicity at the highest dose tested, 400 mg/kg. regulations.gov In a 14-day study on a related compound, an emulsion of calcium stearate (B1226849) applied to the skin of guinea pigs resulted in a significant decrease in body weight. cir-safety.orgcir-safety.org

The Ames test is a widely used biological assay that employs bacteria to assess the mutagenic potential of chemical compounds by testing for reverse mutations. onlinebiologynotes.comwikipedia.org Based on available data, undecylenic acid is not classified as a germ cell mutagen. chemos.de Furthermore, the CIR Expert Panel's review of fatty acids, which included this compound, concluded there were negative results from in vitro genotoxicity assays. cir-safety.org While some databases state there is no available data on the mutagenicity of undecylenate, the consensus from regulatory and expert panel reviews suggests a lack of genotoxic concern. cir-safety.orgdrugbank.com

Data regarding the irritation potential of undecylenic acid is conflicting. Some safety data sheets classify the acid as a substance that causes skin and serious eye irritation. chemos.desigmaaldrich.com Conversely, a risk assessment by the U.S. Environmental Protection Agency (EPA) concluded that technical undecylenic acid has low eye and dermal irritation potential and is not a skin sensitizer. regulations.govregulations.gov

Research on Antifungal Resistance Mechanisms to Undecylenates

Prevalence and Emergence of Resistance to Calcium Undecylenate in Clinical Isolates

While it is known that prolonged use of undecenoic acid may lead to the development of fungal resistance, specific data on the prevalence of resistance to this compound in clinical isolates is not extensively documented in scientific literature. nih.gov The potential for resistance is acknowledged, but large-scale surveillance studies detailing the frequency of resistant fungal strains in patient samples are limited. This is in contrast to more commonly used systemic antifungals, where resistance patterns are more closely monitored. uni.lucenmed.comthegoodscentscompany.com The lack of widespread, high-dosage, long-term use of undecylenates in systemic therapy may contribute to the lower reported incidence of resistance compared to agents like azoles and echinocandins. uni.luperflavory.com However, the possibility of resistance developing, particularly in the context of biofilm-associated infections, remains a clinical consideration. nih.gov

Molecular Basis of Fungal Resistance to Undecylenates

Fungi can employ several molecular strategies to counteract the effects of antifungal agents, including undecylenates. These mechanisms often involve genetic mutations that alter the drug's target, increased expulsion of the drug from the cell, and activation of general stress response pathways.

The precise biochemical target of undecylenic acid has not been fully elucidated, though its primary effects are on the fungal cell membrane and the inhibition of the transition to the more virulent hyphal form. nih.gov Resistance to other membrane-active antifungals frequently arises from mutations in the genes responsible for synthesizing membrane components. For example, resistance to azole antifungals is commonly linked to mutations in the ERG11 gene, which encodes an enzyme essential for ergosterol (B1671047) biosynthesis. Mutations in other genes in the ergosterol pathway, such as ERG3, can also confer resistance by preventing the formation of toxic metabolic byproducts.

Additionally, large-scale genomic changes, such as aneuploidy (the presence of an abnormal number of chromosomes), have been identified as a mechanism of antifungal resistance. For instance, in Candida albicans, gaining an extra copy of chromosome 5, which houses the ERG11 gene and key transcription factors, can lead to fluconazole (B54011) resistance. While not specifically documented for undecylenate resistance, these mechanisms highlight plausible pathways by which fungi could develop resistance through genetic alterations that either modify the drug's target or alter the regulation of pathways affected by the drug.

A primary and well-understood mechanism of antifungal resistance is the active removal of the drug from the fungal cell by efflux pumps. These transport proteins, embedded in the fungal cell membrane, can recognize and expel a wide range of substances, including antifungal drugs, preventing them from reaching a toxic intracellular concentration. nih.gov

Several studies have implicated the overexpression of efflux pumps in resistance to fatty acids like undecylenic acid. In pathogenic fungi such as Candida albicans and Aspergillus fumigatus, the CDR and MDR families of multi-drug resistance transporters are known to be highly expressed in resilient biofilm forms, pumping out harmful compounds. nih.gov Research on the dermatophyte Trichophyton rubrum has shown that exposure to undecanoic acid leads to the upregulation of both ABC and MFS-type multidrug-resistance (MDR) transporters. This overexpression is a rapid response to the presence of the fatty acid, demonstrating the fungus's ability to adaptively resist its effects. This suggests that a key strategy for fungal survival against undecylenates is to simply pump the compound out of the cell before it can cause damage. nih.gov

Exposure to an antifungal agent like undecylenic acid induces significant stress on the fungal cell, particularly oxidative stress. A fungus's ability to tolerate the drug is therefore closely linked to its capacity to mount an effective stress response.

Upon exposure to undecanoic acid, fungi can induce the expression of antioxidant enzymes to neutralize harmful reactive oxygen species. Furthermore, undecanoic acid has been shown to alter the expression of genes related to cellular detoxification. A key regulator of fungal stress responses is the protein phosphatase calcineurin, which is essential for virulence and drug resistance in many pathogenic fungi. The activation of such stress response pathways allows the fungus to adapt and survive in the presence of the antifungal agent, contributing to drug tolerance. thegoodscentscompany.com The inhibition of these pathways has been shown to render fungi more susceptible to antifungal drugs, highlighting the importance of the stress response in resistance.

Efflux Pump Overexpression and Drug Transport Mechanisms

Strategies for Overcoming or Mitigating Resistance Development

The growing challenge of antifungal resistance necessitates the development of new strategies to preserve the effectiveness of existing drugs and create novel therapeutic approaches. uni.lu

Another approach is to focus on anti-virulence strategies . Undecylenic acid itself has been shown to inhibit critical virulence factors in Candida albicans, such as biofilm formation and the morphological switch to the invasive hyphal form. Targeting these virulence traits can weaken the pathogen, making it more vulnerable to the host immune system and other antifungal agents. nih.gov

Novel drug delivery systems based on nanotechnology also hold promise for overcoming resistance. perflavory.com Encapsulating antifungal agents in nanoparticles can enhance their delivery to the site of infection and potentially bypass resistance mechanisms like efflux pumps.

Finally, the development of new antifungal analogues through the chemical modification of existing compounds like undecylenic acid is an important area of research. These new molecules could be designed to have increased potency, a broader spectrum of activity, or a reduced susceptibility to known resistance mechanisms.

Synergistic Potentiation of Calcium Undecylenate S Antimicrobial Activity

Co-administration with Organic Acids for Enhanced Antibacterial Effects

The practice of combining different organic acids to achieve a more potent antimicrobial effect is a known strategy. Calcium undecylenate is frequently formulated with other medium-chain fatty acids, such as caprylic acid, to support a healthy microbial balance. fullscript.compureencapsulationspro.comfullscript.com The rationale behind this combination lies in the potential for a synergistic action that creates an environment conducive to beneficial microflora while inhibiting pathogenic microbes. pureencapsulationspro.com

Research into the combined effects of organic acids has shown that these combinations can exert a synergistic inhibitory effect, primarily by inflicting damage on multiple fronts of the bacterial cell barrier. mdpi.com A study on the synergistic activity of organic acids and transition metals revealed that the organic acids can act as shuttles, facilitating the transport of metal ions across the bacterial membrane, which leads to a significant increase in the inhibition of bacterial growth. nih.gov

While direct, extensive studies on the synergistic antibacterial effects of this compound with specific organic acids are not widely available, the principle of combining fatty acids for enhanced effect is supported by product formulations that include both this compound and caprylic acid. fullscript.compureencapsulationspro.com

Table 1: Examples of Organic Acid Combinations with this compound in Formulations

Component 1 Component 2 Rationale for Combination
This compound Caprylic Acid Promotes a favorable environment for beneficial microflora. pureencapsulationspro.com
Undecylenic Acid Grapefruit Seed Extract Supports intestinal microbial balance. fullscript.comsinkspharmacy.com

Combination Therapies with Conventional and Novel Antifungal Agents

The strategy of using combination therapy is well-established in the management of fungal infections, often leading to improved outcomes by targeting different cellular pathways or overcoming drug resistance. mdpi.com Undecylenic acid, the active component of this compound, has been investigated as a candidate for such combination therapies. researchgate.net

A patent has described synergistic antifungal compositions that include a medium-chain fatty acid like undecylenic acid combined with another antifungal agent. google.com These combinations have demonstrated a fractional inhibitory concentration (FIC) index below 1.0, which is indicative of synergy. google.com Specifically, combinations of undecylenic acid with various conventional antifungals have shown efficacy against azole-resistant strains of Candida albicans. google.com

The potential for synergy is not limited to conventional antifungals. A study on the combination of quinic acid and undecanoic acid (a saturated fatty acid of similar chain length) demonstrated a synergistic effect in inhibiting virulence factors of Candida species. nih.gov While research specifically detailing the synergistic interactions of this compound with a wide array of named conventional and novel antifungal drugs is still emerging, the existing data for undecylenic acid suggests a promising avenue for future therapeutic developments.

Table 2: Investigated Synergistic Combinations of Undecylenic Acid with Antifungal Agents

Undecylenic Acid in Combination With Target Pathogen Observed Effect Reference
Various Antifungals Azole-resistant C. albicans Synergistic antifungal activity (FIC < 1) google.com

Elucidation of Synergistic Mechanisms in Fungal Pathogen Inhibition

The primary antifungal mechanism of undecylenic acid, and by extension its salt this compound, involves the disruption of the fungal cell membrane's integrity and the inhibition of ergosterol (B1671047) synthesis, a vital component of the fungal cell membrane. patsnap.comontosight.aicaringsunshine.com Furthermore, it is known to inhibit the morphological transition of fungi like Candida albicans from a yeast form to a more virulent hyphal form, a process it achieves by interfering with fatty acid biosynthesis. wikipedia.orgaltmedrev.com

When this compound is used in combination with other antimicrobial agents, the resulting synergy can be attributed to several underlying mechanisms:

Multi-target Inhibition: Synergistic partners may target different steps within the same essential pathway or act on entirely separate cellular processes. mdpi.com For instance, while undecylenic acid disrupts the cell membrane, a partner agent might inhibit cell wall synthesis or nucleic acid replication.

Overcoming Resistance: Some synergistic combinations work by counteracting the fungus's resistance mechanisms. This can include the inhibition of efflux pumps, which are cellular transporters that expel antifungal drugs from the cell, thereby restoring the efficacy of the primary drug. mdpi.com

Altering Cellular Homeostasis: The antifungal action of certain drug combinations has been linked to the disruption of cellular ion balance. For example, studies have shown that inducing a disturbance in cytosolic calcium concentration can be a key synergistic mechanism against C. albicans. nih.govfrontiersin.org Given that this compound itself introduces calcium ions, its role in modulating intracellular calcium homeostasis in synergistic interactions is a plausible area for further investigation.

The combination of quinic acid and undecanoic acid has been shown to synergistically inhibit key virulence factors in Candida, including biofilm formation and the production of secreted hydrolases. nih.gov This suggests that some synergistic interactions work by crippling the pathogen's ability to establish and maintain an infection, rather than directly killing the fungal cells.

Table 3: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 14789
Undecylenic Acid 5634
Caprylic Acid 379
Grapefruit Seed Extract N/A
Berberine 2353
Quinic Acid 6508
Fluconazole (B54011) 3365

Innovations in Pharmaceutical Formulation and Delivery Systems for Calcium Undecylenate

Development of Advanced Topical Formulations for Enhanced Efficacy

Conventional topical formulations such as creams and powders containing undecylenic acid and its salts have been used for treating superficial fungal infections. mayoclinic.orgnih.gov However, to boost therapeutic efficacy, modern pharmaceutical science is exploring advanced nanocarrier-based systems. These novel formulations are designed to improve the localization of the drug at the site of action, enhance its penetration into the skin layers where fungi reside, and provide a controlled release, thereby reducing the frequency of application and potential side effects. nih.gov

Promising advanced topical delivery systems for lipophilic antifungal agents like calcium undecylenate include:

Microemulsions and Nanoemulsions: These are isotropic, thermodynamically stable systems of oil, water, surfactants, and co-surfactants. nih.govnih.gov Due to their small droplet size (10-100 nm for microemulsions), they can enhance the solubilization of poorly soluble drugs and improve their permeation through the skin. nih.govpharmascigroup.us For a lipophilic compound like this compound, an oil-in-water (o/w) microemulsion could serve as an effective vehicle, enclosing the drug within the oil phase while presenting a hydrophilic exterior that is compatible with the skin surface. nih.gov Research on other antifungals has shown that microemulsion gels can improve stability and enhance antifungal activity. nih.gov

Lipid-Based Nanoparticles: Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are at the forefront of topical drug delivery innovation. wikipedia.orgnih.gov SLNs are colloidal carriers made from solid lipids, which are solid at room temperature. wikipedia.org They are particularly well-suited for lipophilic drugs like this compound. The advantages of SLNs include their ability to provide a sustained release, protect the encapsulated drug from degradation, and enhance skin penetration through an occlusive effect that hydrates the stratum corneum. nih.govnih.gov

Vesicular Carriers (Liposomes and Ethosomes): Liposomes are vesicles composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For this compound, it would primarily be incorporated within the lipid bilayer. Ethosomes are a specialized type of liposome (B1194612) containing a high concentration of ethanol, which acts as a penetration enhancer, allowing for deeper delivery of the drug into the skin layers. nih.gov Studies on other antifungal agents have demonstrated that ethosomal gels can offer controlled drug release and superior antifungal activity compared to conventional formulations. scirp.org

The table below summarizes the characteristics of these advanced topical systems.

Formulation TypeKey ComponentsMechanism of Enhanced EfficacyRelevance for this compound
Microemulsion Oil, Water, Surfactant, Co-surfactantIncreases drug solubility; Small droplet size enhances skin permeation. nih.govpharmascigroup.usHigh potential for solubilizing the lipophilic drug and improving its delivery across the skin barrier.
Solid Lipid Nanoparticles (SLNs) Solid Lipid, Surfactant, WaterProvides controlled release; Enhances skin hydration and drug penetration; Protects drug from degradation. wikipedia.orgnih.govIdeal for incorporating a lipophilic molecule, offering stability and sustained topical action.
Ethosomes Phospholipids, Ethanol, WaterEthanol acts as a permeation enhancer for deeper skin penetration; Vesicular structure provides controlled release. nih.govCould significantly improve the delivery of this compound to deeper skin layers where fungal infections persist.

Novel Strategies for Solubility and Bioavailability Improvement in Different Matrices

The therapeutic effectiveness of this compound is fundamentally linked to its solubility and bioavailability. Being practically insoluble in water, its dissolution rate is a major limiting factor for its antifungal activity. aromaalyssum.com Innovations in pharmaceutical technology offer several strategies to address this challenge.

Amorphous versus Crystalline State: A significant innovation for improving the solubility of poorly soluble calcium salts is the use of their amorphous form over the more stable but less soluble crystalline form. uni-muenchen.de Extensive research on amorphous calcium carbonate (ACC) has demonstrated that it is substantially more soluble and bioavailable than its crystalline counterpart. nih.govnih.gov This principle is directly applicable to this compound. Manufacturing processes that can produce and stabilize an amorphous form of this compound could lead to a formulation with a significantly faster dissolution rate and, consequently, higher bioavailability at the target site. Studies show that amorphous forms can be more efficiently absorbed and are less stable, which in this context means they are more readily dissolved. uni-muenchen.deresearchgate.net

Salt Selection and Co-crystals: While this compound is itself a salt, the formation of different salt complexes or co-crystals is a recognized strategy for modifying solubility. sigmaaldrich.comresearchgate.net The goal is to create a solid form with more favorable dissolution characteristics.

Novel Solubilization Platforms: Recent research on the parent compound, undecylenic acid, has revealed innovative solubilization methods. One study demonstrated that L-arginine can be used to dramatically increase the water solubility of undecylenic acid. mdpi.com This novel formulation technique resulted in the self-assembly of vesicle-like and tubular nanostructures in solution, effectively creating a delivery system that shields the hydrophobic portion of the fatty acid from water. mdpi.com Applying such an amino acid-based solubilization platform to this compound could circumvent the need for organic solvents and create highly concentrated aqueous-based formulations.

Particle Size Reduction: Techniques like micronization and the creation of nanocrystals increase the surface-area-to-volume ratio of the drug particles. tandfonline.com This enlargement of the surface area leads to a faster dissolution rate according to the Noyes-Whitney equation. For a compound like this compound, reducing its particle size to the nanometer range could markedly improve its dissolution in topical or other delivery matrices.

A comparison of these solubility enhancement strategies is provided below.

StrategyPrinciplePotential Impact on this compound
Amorphization The amorphous form of a solid is less stable and more soluble than its crystalline form. uni-muenchen.deCould dramatically increase dissolution rate and bioavailability, as shown with other calcium salts like calcium carbonate. nih.gov
Novel Solubilization Using agents like amino acids (e.g., L-arginine) to form water-soluble complexes or nanostructures. mdpi.comOffers a method to create highly concentrated aqueous formulations without chemical modification of the drug itself.
Nanocrystal Formation Reducing particle size to the nanometer scale to increase surface area and dissolution velocity. tandfonline.comCan improve the dissolution rate in aqueous-based topical vehicles, leading to faster onset of action.

Design of Controlled and Sustained Release Systems for Targeted Delivery

Controlled and sustained release systems are designed to deliver a drug at a predetermined rate over a specific period. googleapis.com For this compound, this is advantageous for maintaining therapeutic concentrations at the site of a topical infection, improving patient compliance by reducing dosing frequency, and minimizing potential local irritation. dowdevelopmentlabs.com

Matrix Systems: In a matrix system, the drug is homogeneously dispersed throughout a polymer. Drug release is controlled by diffusion through the polymer matrix or by the erosion of the matrix itself. googleapis.com Hydrophilic polymer matrices, when they come into contact with aqueous fluids (like moisture on the skin), swell to form a gel layer that regulates the release of the drug. googleapis.com A lipophilic drug like this compound can be incorporated into such a matrix to achieve a sustained release profile.

Reservoir Systems: These systems feature a drug core that is enclosed by a non-biodegradable, rate-controlling polymer membrane. nih.gov The drug diffuses through this membrane to be released. Transdermal patches often utilize this technology to provide consistent drug delivery over several hours or days. nih.govmadar-ju.com

Nanoparticulate Carriers for Sustained Release: Nanotechnology offers sophisticated tools for controlled delivery.

Nanosponges: These are tiny, porous particles that can encapsulate drug molecules within their structure. They are designed for controlled release, which can be triggered by environmental stimuli like pH or temperature, or can occur slowly over time. ijpsjournal.com This provides a prolonged therapeutic effect and can improve the management of chronic skin conditions. ijpsjournal.com

pH-Sensitive Calcium-Based Nanoparticles: An innovative approach involves using calcium-based nanoparticles, such as those made from calcium carbonate or calcium phosphate, as drug carriers. psu.edunih.gov These nanoparticles are often pH-sensitive. For instance, calcium carbonate nanoparticles are stable at neutral pH but dissolve in the more acidic microenvironment of an infection or inflammation, triggering the release of the encapsulated drug directly at the target site. mdpi.com This strategy offers a highly targeted delivery mechanism that could be adapted for this compound, leveraging the "calcium" component of the drug itself as part of the delivery vehicle.

The following table outlines the mechanisms of these controlled release systems.

System TypeRelease MechanismSuitability for this compound
Polymer Matrix Drug diffuses through the polymer network or is released as the polymer erodes. googleapis.comA straightforward method to achieve sustained release in topical creams or gels.
Nanosponges Drug is slowly released from a porous nanostructure over an extended period. ijpsjournal.comOffers high drug loading capacity and prolonged, predictable release for improved therapeutic consistency.
pH-Sensitive Calcium Nanoparticles The carrier nanoparticle (e.g., CaCO₃) dissolves in an acidic environment (like an infection site), releasing the drug. nih.govmdpi.comProvides a "smart" delivery system for targeted release, potentially increasing efficacy while minimizing systemic exposure.

Conclusion and Future Research Trajectories

Synthesis of Current Understanding and Identification of Research Gaps

Calcium undecylenate is the calcium salt of undecylenic acid, a monounsaturated fatty acid containing 11 carbon atoms. nih.govncats.io It is recognized for its broad-spectrum antifungal properties and is utilized as an active ingredient in various topical preparations. acmechem.comcastoroil.in The parent compound, undecylenic acid, is derived commercially from the vacuum distillation of castor oil. acmechem.comaltmedrev.com The antimicrobial efficacy of fatty acids is related to the length of their carbon chain, with undecylenic acid being particularly effective. altmedrev.comwikipedia.org Its salt forms, including this compound, have been shown to possess a greater fungicidal effect than the acid form. castoroil.inaltmedrev.com The primary mechanism of action against fungi, particularly Candida albicans, involves the inhibition of morphogenesis, preventing the conversion of yeast to its more invasive hyphal form. ncats.iowikipedia.orgdrugbank.com

Despite its established use, several research gaps persist. While its antifungal activity is well-documented, comprehensive data on its antibacterial and antiviral potential are limited. hpra.ie The exact mechanisms underlying its fungicidal action, beyond hyphal growth inhibition, require more detailed elucidation. matec-conferences.org Furthermore, there is a scarcity of large-scale clinical studies to robustly confirm its efficacy for various indications. altmedrev.com Recent research has begun to explore derivatives of undecylenic acid for activity against antibiotic-resistant bacteria, highlighting a gap in understanding the full potential of its salts, like this compound, in this area. nih.govukrbiochemjournal.org Another identified gap is the limited data on its environmental impact and comparative efficacy studies against newer antifungal agents.

Table 1: Summary of Current Knowledge and Identified Research Gaps for this compound

Area of StudyCurrent UnderstandingIdentified Research Gaps
Antifungal ActivityEffective against various fungi, especially dermatophytes and Candida albicans. altmedrev.comdrugbank.com Inhibits hyphal formation. ncats.iowikipedia.org- Detailed molecular mechanism of action.
  • Efficacy against a wider range of fungal pathogens.
  • Comparative studies with modern antifungal drugs.
  • Antibacterial/Antiviral ActivityAcknowledged to have general antibacterial properties, but specifics are not well-studied. hpra.ie- Comprehensive screening against a broad spectrum of bacteria, including antibiotic-resistant strains.
  • Investigation into any potential antiviral properties.
  • Clinical EfficacyEstablished use and efficacy in topical over-the-counter products for fungal skin infections. acmechem.comhpra.ie- Lack of large-scale, placebo-controlled clinical trials for various dermatological conditions. altmedrev.com
  • Potential for systemic applications.
  • Derivatives and FormulationsSalts (calcium, zinc) are known to be more potent than the acid form. castoroil.inaltmedrev.com- Exploration of novel salt forms or delivery systems to enhance solubility and efficacy. nih.govnih.gov
  • Synergistic effects with other antimicrobial agents.
  • Prospective Research Avenues for this compound in Antimicrobial Development

    The future of this compound in antimicrobial development is promising, with several key avenues for research. A significant area of interest is the exploration of its efficacy against antibiotic-resistant bacteria. The rise of multi-drug resistant organisms necessitates novel therapeutic agents, and fatty acids and their salts are gaining attention. nih.govnih.gov Recent studies on undecylenic acid derivatives have shown potential against resistant strains like MRSA, suggesting that this compound should be systematically evaluated for similar properties. nih.govukrbiochemjournal.org

    Another prospective avenue is the development of novel formulations and delivery systems. The poor water solubility of this compound can limit its applications. acmechem.com Research into microparticles, nano-formulations, or incorporation into advanced materials like alginate-based scaffolds could enhance its bioavailability and therapeutic efficacy for applications such as wound healing or medical device coatings. google.commdpi.com Investigating synergistic combinations of this compound with other conventional antibiotics or antifungals could also be a fruitful strategy. Such combinations may lower the required dose of each agent, potentially reducing toxicity and combating resistance. researchgate.net

    Furthermore, expanding the scope of its antimicrobial testing is crucial. This includes comprehensive in vitro and in vivo studies against a wider array of pathogens, including biofilms, which are notoriously difficult to treat. Understanding its effect on virulence factors beyond hyphal formation in fungi is another important research direction. researchgate.net The development of new derivatives of undecylenic acid, potentially as novel salts or esters, could lead to compounds with improved potency, a broader spectrum of activity, and better physicochemical properties for pharmaceutical development. nih.govjpionline.org

    Translational Research Implications and Potential for Clinical Advancement

    The translation of research findings on this compound into clinical practice holds significant potential. Given its long history of use in topical products, it has a well-established safety profile for this application, which can facilitate the regulatory pathway for new topical formulations. hpra.ie If research confirms significant activity against antibiotic-resistant bacteria, this compound could be developed into new topical treatments for skin infections caused by pathogens like MRSA, which are a growing clinical challenge. nih.govnih.gov

    The development of advanced drug delivery systems for this compound could lead to new clinical applications beyond simple powders and ointments. For instance, drug-eluting wound dressings or coatings for medical implants could provide localized, sustained antimicrobial action, preventing infections in clinical settings. The potential for fatty acid salts to be formulated into microparticles for oral delivery could even open up possibilities for treating gastrointestinal fungal or bacterial overgrowth, though this would require extensive research. google.com

    For clinical advancement to occur, future research must bridge the identified gaps. This requires a concerted effort to move from basic laboratory studies to preclinical animal models and, eventually, to well-designed human clinical trials. dzif.de Collaboration between chemists, microbiologists, and clinicians will be essential to fully explore the therapeutic potential of this long-established compound. Artificial intelligence and machine-learning models could also be employed to screen for new potential applications or to design more potent derivatives based on the structure of undecylenic acid. mit.edu Successfully translating this research could provide new, cost-effective solutions for a variety of infectious diseases. acmechem.com

    Q & A

    Q. What are the critical physicochemical properties of calcium undecylenate that influence its experimental design in antimicrobial studies?

    this compound is a fine, white powder with low solubility in most solvents, including water, ether, chloroform, and cold alcohol, but slight solubility in hot alcohol . This insolubility necessitates the use of specialized delivery systems (e.g., buffered formulations or lipid-based carriers) in in vitro and in vivo studies to enhance bioavailability. Researchers should also account for its stability in acidic environments, as its efficacy against fungal biofilms (e.g., Candida albicans) is pH-dependent .

    Q. What methodological approaches are recommended for evaluating the antifungal activity of this compound in in vitro models?

    Standard protocols include:

    • Biofilm inhibition assays : Measure biofilm formation using microtiter plates with crystal violet staining, noting that this compound disrupts biofilm integrity at concentrations ≥0.2% (w/v) .
    • Minimum inhibitory concentration (MIC) tests : Conduct in acidic media (pH ≤5.5) to mimic physiological conditions where the compound exhibits heightened activity .
    • Synergy studies : Combine with caprylic acid or probiotics to assess additive effects on fungal cell wall degradation .

    Q. How does the choice of animal models impact the pharmacokinetic analysis of this compound?

    Rodent models are typically used for preliminary toxicity and absorption studies due to cost efficiency. However, large-animal models (e.g., buffalo calves) are critical for assessing metabolic effects, as this compound may alter liver enzyme profiles (e.g., AST, ALT) and renal function markers (e.g., creatinine) at therapeutic doses . Researchers must standardize dosing intervals and solvent carriers (e.g., hot alcohol suspensions) to ensure reproducibility .

    Advanced Research Questions

    Q. How can contradictions in clinical efficacy data for this compound be resolved?

    Historical studies (e.g., Sulzberger and Kanof, cited in FDA reports) were deemed insufficient due to flawed trial designs, such as lack of randomization and inadequate controls . To address this:

    • Controlled clinical trials : Use double-blind, placebo-controlled designs with standardized formulations (e.g., buffered this compound capsules) and endpoints like mycological cure rates .
    • Mechanistic studies : Employ transcriptomic or proteomic analyses to identify fungal resistance pathways activated in response to undecylenic acid derivatives .

    Q. What experimental strategies optimize the gastrointestinal retention and targeted release of this compound in gut microbiome studies?

    • pH-responsive encapsulation : Use enteric coatings to prevent gastric degradation and release the compound in the colon, where it modulates Candida populations .
    • Co-administration with prebiotics : Combine with fructooligosaccharides (FOS) to enhance probiotic growth, mitigating dysbiosis during antifungal therapy .
    • In vivo imaging : Track labeled this compound in rodent models using fluorescence or radiolabeling to quantify colonic distribution .

    Q. What are the implications of this compound’s interaction with hepatic enzymes in long-term toxicity studies?

    In buffalo calves, therapeutic doses of boldenone undecylenate (structurally related) significantly elevated AST and ALT levels, suggesting potential hepatotoxicity . For this compound:

    • Dose-response studies : Establish thresholds for enzyme elevation in repeated-dose experiments.
    • Mitigation strategies : Co-administer hepatoprotective agents (e.g., N-acetylcysteine) and monitor histopathological changes in liver tissue .

    Q. How do formulation additives (e.g., magnesium caprylate) influence the stability and efficacy of this compound in combinatorial therapies?

    Magnesium and calcium salts act as buffers, slowing the release of undecylenic acid in the gastrointestinal tract . Researchers should:

    • Conduct dissolution testing : Compare release kinetics in simulated gastric vs. intestinal fluids.
    • Evaluate synergy : Use checkerboard assays to quantify fractional inhibitory concentration (FIC) indices for caprylate-undecylenate combinations .

    Data Contradictions and Validation

    Q. Why do some studies report insignificant effects of this compound on albumin levels, while others note metabolic disruptions?

    Discrepancies arise from model-specific responses. For example, probiotic co-administration in buffalo calves mitigated albumin fluctuations, whereas standalone this compound altered creatinine levels . Researchers must:

    • Control for confounders : Standardize diet, probiotic use, and dosing schedules.
    • Validate biomarkers : Use mass spectrometry to distinguish compound-specific effects from interspecies variability .

    Q. What methodological gaps exist in current pharmacokinetic studies of this compound?

    • Limited solubility data : Most studies focus on hot alcohol or acidic buffers, neglecting newer solvents like PEG-400 .
    • Lack of human trials : Existing data derive from veterinary or in vitro models, necessitating Phase I trials to establish human tolerability .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.